molecular formula C24H15N3O3 B3519898 2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3519898
M. Wt: 393.4 g/mol
InChI Key: FLHUTJLHNKBZMY-UHFFFAOYSA-N
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Description

The compound has been synthesized using a one-pot cascade process of ethyl (E)-3- (2-aminophenyl) acrylate and 2-formylbenzonitrile in the presence of Cs 2 CO 3 as the catalyst . The synthetic route has been rationalized as a base-catalyzed tandem addition/cyclization/rearrangement initiated by the aniline molecule, followed by sequential aza-Michael addition/dehydrogenation .


Synthesis Analysis

The reactions were monitored via thin layer chromatography (TLC) using Merck Silica Gel 60 F254 plates and were visualized through fluorescence quenching at 254 nm .


Molecular Structure Analysis

A theoretical investigation also provided a rationale for its fluorescence properties .


Chemical Reactions Analysis

The synthetic route has been rationalized as a base-catalyzed tandem addition/cyclization/rearrangement initiated by the aniline molecule, followed by sequential aza-Michael addition/dehydrogenation .


Physical and Chemical Properties Analysis

The residue was directly purified by flash chromatography over silica gel eluting with n-hexane AcOEt (hexane ethyl acetate from 4:1 to 3:2) to produce Ethyl 2-(12-oxo-10,12-dihydroisoindolo [1,2-b] quinazolin-10-yl) acetate (0.040 g, 24% Yield) as a white solid .

Future Directions

Given the significance of these N-fused heterocycles in chemical, agro-chemical, and pharmaceutical industries, the attainment of these N-fused heterocycles is garnering attention from numerous researchers . Following the discovery of batracylin as a compound with potent in vivo and in vitro anticancer activity, the isoindoloquinazolinone nucleus has inspired the synthesis of many derivatives and conjugates .

Properties

IUPAC Name

2-[(12-oxo-10H-isoindolo[1,2-b]quinazolin-8-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3/c28-22-17-6-2-1-5-16(17)21-25-20-10-9-14(11-15(20)13-26(21)22)12-27-23(29)18-7-3-4-8-19(18)24(27)30/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHUTJLHNKBZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)N=C5N1C(=O)C6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-({12-Oxo-10H,12H-isoindolo[1,2-B]quinazolin-8-YL}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

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